2-(2-Ethoxyethoxy)pyridin-3-amine
Description
Significance of Pyridine (B92270) Scaffolds in Synthetic and Materials Science Research
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural unit in a vast array of chemical compounds. numberanalytics.comalgoreducation.comnih.gov Its derivatives are of paramount importance in medicinal chemistry, with the pyridine ring being a key component in numerous pharmaceuticals. ajrconline.org The nitrogen atom in the pyridine ring imparts a basic character and influences the electron distribution within the aromatic system, making it susceptible to various chemical transformations. nih.gov This reactivity allows for the introduction of diverse functional groups, enabling the synthesis of complex molecular architectures.
In materials science, pyridine-based compounds are utilized in the development of polymers, dyes, and functional materials. numberanalytics.com The ability of the pyridine nitrogen to coordinate with metal ions makes its derivatives valuable as ligands in catalysis and for the synthesis of metal-organic frameworks (MOFs). numberanalytics.com The inherent aromaticity and thermal stability of the pyridine ring also contribute to the desirable properties of the resulting materials.
Role of Polyether Chains in Molecular Design and Functionalization
Polyether chains, such as the ethoxyethoxy group in the target molecule, are characterized by the repeating ether linkages (C-O-C). These chains are known for their flexibility, polarity, and ability to engage in hydrogen bonding. A prominent example is poly(ethylene glycol) (PEG), a polymer widely used to modify the properties of molecules and materials. nih.govdntb.gov.uanih.gov
The incorporation of polyether chains into a molecule can significantly enhance its solubility in various solvents, a crucial aspect in many chemical processes and applications. mdpi.com Furthermore, these chains can influence the self-assembly of molecules, leading to the formation of supramolecular structures with defined morphologies. In the context of materials science, the presence of polyether chains can impact the mechanical and thermal properties of polymers and can be functionalized to introduce specific chemical reactivity. nih.gov
Overview of 2-(2-Ethoxyethoxy)pyridin-3-amine: A Multifunctional Building Block
This compound, with the chemical formula C9H14N2O2, integrates the key features of both pyridine and polyether moieties. The pyridine ring provides a rigid, aromatic core with a reactive amino group at the 3-position and an ether linkage at the 2-position. The amino group can act as a nucleophile or a base, and its presence is crucial for many of the potential applications of this molecule. The 2-alkoxy substituent can influence the electronic properties of the pyridine ring and can be introduced through nucleophilic aromatic substitution reactions. nih.gov
The (2-ethoxyethoxy) side chain imparts flexibility and is expected to enhance the solubility of the molecule in polar solvents. This side chain can also participate in intermolecular interactions, such as hydrogen bonding, which can influence the bulk properties of materials derived from this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H14N2O2 |
| CAS Number | 1016494-26-0 |
Note: Detailed experimental data for this specific compound is limited in publicly available literature. The properties are based on its chemical structure.
Scope and Objectives of Research on this compound
While specific research dedicated solely to this compound is not extensively documented in publicly accessible literature, the study of this compound and its analogs is driven by several key objectives. A primary goal is to explore its utility as a versatile intermediate in organic synthesis. The presence of multiple functional groups—the pyridine nitrogen, the primary amine, and the ether linkage—allows for a wide range of chemical modifications, making it a potential precursor for more complex molecules with applications in pharmaceuticals and agrochemicals. acs.orgresearchgate.net
Furthermore, research into this and similar molecules aims to understand how the interplay between the rigid aromatic core and the flexible polyether side chain influences the physical and chemical properties of the resulting materials. This includes studying its potential for the development of novel polymers, ligands for catalysis, and functional materials with tailored solubility and reactivity. The synthesis of related 2-aminopyridine (B139424) derivatives is an active area of research, with various methods being developed to achieve efficient and selective transformations. nih.govorganic-chemistry.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(2-ethoxyethoxy)pyridin-3-amine |
InChI |
InChI=1S/C9H14N2O2/c1-2-12-6-7-13-9-8(10)4-3-5-11-9/h3-5H,2,6-7,10H2,1H3 |
InChI Key |
GWJPFAZMRSKHNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=C(C=CC=N1)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Ethoxyethoxy Pyridin 3 Amine
Precursor Synthesis and Functional Group Transformations
The synthesis of 2-(2-ethoxyethoxy)pyridin-3-amine is strategically centered around the initial preparation of a functionalized pyridine (B92270) precursor, which is then modified to introduce the final amino group.
Synthesis of Ethoxyethoxy-Functionalized Precursors
A critical step in the synthesis is the attachment of the ethoxyethoxy side chain to the pyridine ring. A common and effective method for this is a nucleophilic aromatic substitution reaction. The synthesis commences with a readily available starting material, 2-chloro-3-nitropyridine (B167233). This precursor is advantageous as the chloro group at the 2-position is activated towards substitution by the electron-withdrawing nitro group at the 3-position.
The ethoxyethoxy moiety is introduced by reacting 2-chloro-3-nitropyridine with 2-(2-ethoxyethoxy)ethanol in the presence of a strong base. The base, typically sodium hydride (NaH), deprotonates the alcohol of 2-(2-ethoxyethoxy)ethanol to form a more nucleophilic alkoxide. This alkoxide then displaces the chloride ion from the pyridine ring to yield the key intermediate, 2-(2-ethoxyethoxy)-3-nitropyridine. This reaction, a variation of the Williamson ether synthesis, is generally carried out in an aprotic polar solvent like dimethylformamide (DMF) to facilitate the reaction.
| Reactants | Reagents | Solvent | Product |
| 2-chloro-3-nitropyridine, 2-(2-ethoxyethoxy)ethanol | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 2-(2-ethoxyethoxy)-3-nitropyridine |
Introduction of the Amino Group on the Pyridine Ring
With the ethoxyethoxy side chain in place, the final step is the introduction of the amino group at the 3-position of the pyridine ring. This is most efficiently achieved through the reduction of the nitro group of the 2-(2-ethoxyethoxy)-3-nitropyridine intermediate.
This reduction is a standard and high-yielding transformation in organic synthesis. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation is a common method, utilizing hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C). chemicalbook.com This reaction is typically performed in a protic solvent such as ethanol (B145695) or methanol (B129727).
Alternative reduction methods include the use of metals in acidic media, such as iron powder in the presence of ammonium (B1175870) chloride in an ethanol/water mixture, or tin(II) chloride in ethanol. thieme-connect.com These methods provide reliable alternatives to catalytic hydrogenation. The successful reduction of the nitro group yields the target compound, this compound.
| Precursor | Reducing Agent | Solvent | Product |
| 2-(2-ethoxyethoxy)-3-nitropyridine | H₂/Pd/C | Ethanol/Methanol | This compound |
| 2-(2-ethoxyethoxy)-3-nitropyridine | Fe/NH₄Cl | Ethanol/Water | This compound |
| 2-(2-ethoxyethoxy)-3-nitropyridine | SnCl₂ | Ethanol | This compound |
Approaches for Constructing the Pyridine Nucleus
While the functionalization of a pre-existing pyridine ring is a common strategy, alternative approaches involve the construction of the pyridine nucleus itself with the desired substituents already incorporated or added in a subsequent step.
Post-Synthetic Functionalization of Pyridine Rings with Ethoxyethoxy Chains
Modern cross-coupling reactions offer powerful tools for the late-stage functionalization of heterocyclic compounds. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov In a hypothetical alternative synthesis, one could start with a 2-(2-ethoxyethoxy)-3-halopyridine and introduce the amino group using an ammonia (B1221849) equivalent under palladium catalysis.
Conversely, an Ullmann condensation could be employed. This copper-catalyzed reaction can be used to form C-O bonds between an alcohol and an aryl halide, or C-N bonds between an amine and an aryl halide. wikipedia.orgorganic-chemistry.orgresearchgate.net For example, 2-chloro-3-aminopyridine could potentially be reacted with 2-(2-ethoxyethoxy)ethanol in the presence of a copper catalyst to form the target molecule. However, these reactions often require harsh conditions and may not be as efficient as the nitro-reduction route.
Optimization of Reaction Conditions and Yields
The efficiency of the primary synthetic route, involving the nucleophilic substitution followed by nitro reduction, can be optimized by carefully controlling the reaction parameters.
For the synthesis of the 2-(2-ethoxyethoxy)-3-nitropyridine intermediate, the choice of base and solvent is crucial. While sodium hydride in DMF is effective, other strong bases and polar aprotic solvents could be explored. The reaction temperature can also be adjusted to balance the reaction rate and minimize potential side reactions.
In the reduction of the nitro group, the choice of reducing agent and catalyst can influence the yield and purity of the final product. The catalyst loading for hydrogenation and the reaction time are important parameters to optimize. For metal-based reductions, the stoichiometry of the metal and the acid source, as well as the reaction temperature, can be fine-tuned to maximize the conversion and selectivity. Purification of the final product is typically achieved through column chromatography to remove any unreacted starting materials or byproducts.
Catalyst Systems for Selective Bond Formations
The choice of catalyst is paramount for achieving high efficiency and selectivity in the synthesis of substituted aminopyridines. Both palladium and copper-based systems are extensively used for C-N cross-coupling reactions. numberanalytics.comorganic-chemistry.org
Palladium-Catalyzed Systems (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. wikipedia.orgcapes.gov.br The reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. organic-chemistry.org For the synthesis of a primary amine like this compound, an ammonia equivalent is often used, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by hydrolysis. organic-chemistry.orglibretexts.org
The catalytic cycle typically starts with a Pd(0) species, which undergoes oxidative addition with the aryl halide. numberanalytics.com Subsequent steps involve association with the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.orgnumberanalytics.com The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being common. numberanalytics.com
Copper-Catalyzed Systems (Ullmann Condensation): The Ullmann condensation, specifically the Goldberg reaction variant for C-N bond formation, presents a classical alternative. wikipedia.org This method typically employs a copper catalyst, such as copper(I) iodide (CuI), often in the presence of a ligand to facilitate the reaction. wikipedia.orgnih.gov Traditional Ullmann reactions required harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper. wikipedia.org However, modern protocols utilize catalytic amounts of copper with ligands like diamines (e.g., TMEDA) or amino acids (e.g., L-proline), allowing for milder reaction conditions. nih.govresearchgate.net These reactions are generally less expensive than their palladium-catalyzed counterparts but can sometimes have a more limited substrate scope. wikipedia.org
| Catalyst System | Typical Catalyst/Precursor | Common Ligands | Key Characteristics |
| Palladium-Catalyzed | Pd(OAc)₂, Pd₂(dba)₃ | Bulky phosphines (e.g., XPhos, P(t-Bu)₃, BINAP) wikipedia.orgnumberanalytics.com | High efficiency, broad scope, milder conditions, but higher cost. capes.gov.br |
| Copper-Catalyzed | CuI, Cu₂O, Cu powder | Diamines (e.g., TMEDA), L-proline, Phenanthroline wikipedia.orgnih.govresearchgate.net | Lower cost, different reactivity profile, often requires higher temperatures. wikipedia.org |
Solvent Effects and Reaction Kinetics Studies
Solvent Selection: For Buchwald-Hartwig reactions, solvents such as toluene, dioxane, and dimethylformamide (DMF) are frequently used. libretexts.org The choice can influence the aggregation state of the catalyst and the solubility of the base. For Ullmann-type reactions, high-boiling polar solvents like DMF, N-methylpyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) are common, especially in ligand-free systems, to achieve the necessary high temperatures. wikipedia.orgresearchgate.net
Reaction Kinetics: While specific kinetic studies for this compound are not publicly available, general principles for amination reactions apply. The rate of Buchwald-Hartwig amination is influenced by the nature of the aryl halide (I > Br > Cl), the steric hindrance of the amine and ligand, and the strength of the base. numberanalytics.com The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. numberanalytics.com
Kinetic studies on the reactions of amines in solution, often using techniques like the stopped-flow method, show that reaction rates are highly dependent on the amine's structure and the solvent system. rti.orgrsc.orgresearchgate.net For instance, aqueous systems generally exhibit faster reaction rates compared to non-aqueous ones like methanol or ethanol for certain amine reactions. rti.orgresearchgate.net The reaction order can be complex, often involving the concentrations of the catalyst, amine, and base. rsc.org
| Solvent | Boiling Point (°C) | Dielectric Constant | Common Use Case |
| Toluene | 111 | 2.4 | Buchwald-Hartwig |
| 1,4-Dioxane | 101 | 2.2 | Buchwald-Hartwig |
| Dimethylformamide (DMF) | 153 | 36.7 | Buchwald-Hartwig, Ullmann |
| N-Methylpyrrolidone (NMP) | 202 | 32.2 | Ullmann |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Ullmann |
Isolation and Purification Strategies
Following the completion of the synthesis, a standard workup and purification procedure is necessary to isolate the target compound. A typical workflow would involve:
Quenching: The reaction is first cooled and then quenched, often with water or an aqueous ammonium chloride solution.
Extraction: The product is extracted from the aqueous layer into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layers are combined, washed with brine to remove residual water, and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
Purification: The crude product is then purified. The most common method for a compound of this nature is flash column chromatography on silica (B1680970) gel. A gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to elute the compound from the column, separating it from unreacted starting materials and byproducts.
Final Product Characterization: The purity of the final product is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Stereochemical Considerations in Synthesis
Chiral Auxiliaries and Asymmetric Synthesis Approaches (If Applicable)
The molecule this compound is achiral as it does not possess any stereocenters. Therefore, the use of chiral auxiliaries or asymmetric synthesis approaches for its direct preparation is not applicable. While methods exist for the asymmetric synthesis of chiral pyridine derivatives, they are not relevant to this specific target compound. researchgate.netnih.gov
Enantiomeric Resolution Techniques (If Applicable)
As this compound is an achiral molecule, it exists as a single structure and not as a mixture of enantiomers. Consequently, enantiomeric resolution techniques are not applicable.
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles to the synthesis of this compound focuses on improving efficiency and reducing environmental impact. Modern catalytic methods inherently align with some of these principles when compared to older, stoichiometric approaches.
Key areas for green improvements include:
Catalyst Efficiency: Developing catalysts with higher turnover numbers (TON) and turnover frequencies (TOF) allows for lower catalyst loadings, reducing metal waste and cost. Modern Buchwald-Hartwig systems often operate with very low catalyst concentrations. organic-chemistry.org
Solvent Choice: Efforts are made to replace hazardous solvents like DMF and NMP with greener alternatives. Water has been explored as a solvent for some Ullmann-type couplings, which is highly advantageous from an environmental perspective. nih.gov
Atom Economy: The ideal synthesis maximizes the incorporation of atoms from the reactants into the final product. Cross-coupling reactions like Buchwald-Hartwig are generally atom-economical.
Energy Efficiency: The use of microwave irradiation has been shown to significantly reduce reaction times and energy consumption for related syntheses, such as the Ullmann condensation of aminopyridines. researchgate.net Additionally, mechanochemical methods, which involve solvent-free grinding of reactants, represent a promising green alternative for the synthesis of related heterocyclic compounds. nih.govresearchgate.net
Process Simplification: One-pot reactions, where multiple synthetic steps are carried out in the same vessel without intermediate isolation, can reduce solvent use, waste generation, and processing time. nih.gov
By optimizing these factors, the synthesis of this compound can be designed to be more sustainable and environmentally benign.
Atom Economy and Reaction Efficiency
Atom economy is a central principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are found in the final product.
For the proposed SNAr synthesis of this compound from 2-chloropyridin-3-amine and 2-(2-ethoxyethoxy)ethanol, the reaction can be summarized as follows:
C₅H₅ClN₂ + C₆H₁₄O₃ + Base → C₁₁H₁₈N₂O₂ + [Base-H]⁺Cl⁻
The efficiency of this synthesis is not only determined by its theoretical atom economy but also significantly by the practical reaction yield. SNAr reactions on halopyridines can be high-yielding, though this is dependent on reaction conditions such as temperature, solvent, and the nature of the base used. nih.govyoutube.com The choice of the leaving group on the pyridine ring is also critical; while 2-chloropyridines are common, 2-fluoropyridines can sometimes offer higher reactivity in SNAr reactions.
Research on analogous SNAr reactions provides insight into potential efficiencies. For instance, the reaction of 2-halopyridines with various amine nucleophiles can proceed with moderate to excellent yields. nih.govresearchgate.net Similarly, reactions with alcohol nucleophiles, while sometimes requiring more forcing conditions like higher temperatures, can achieve good yields. researchgate.net
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reported Yield (Analogous Reactions) |
| 2-Chloropyridin-3-amine | 2-(2-Ethoxyethoxy)ethanol | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 80-120 °C | 70-90% |
| 2-Fluoropyridin-3-amine | 2-(2-Ethoxyethoxy)ethanol | Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) | Reflux | 65-85% |
| 2-Chloropyridin-3-amine | 2-(2-Ethoxyethoxy)ethanol | Potassium tert-butoxide | Tetrahydrofuran (THF) | Room Temp to 60 °C | 75-95% |
This table presents plausible conditions and expected yield ranges for the synthesis of this compound based on data from analogous SNAr reactions.
Sustainable Solvent Choices and Waste Minimization
The choice of solvent is critical to the sustainability of a synthetic process, as solvents often constitute the largest mass component of a reaction mixture and are a primary source of waste. Traditional SNAr reactions often employ polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). While effective at promoting the reaction, these solvents are under increasing scrutiny due to their toxicity and difficulty in disposal.
Green chemistry principles encourage the use of more sustainable solvents. For SNAr reactions, alternatives are being explored. Ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources and has a better environmental profile than THF, are a viable option. In some cases, reactions can be run in the alcohol reactant itself, if it is inexpensive and available in large quantities, which simplifies the process and reduces solvent waste. chemrxiv.org Another green approach is the use of polyethylene (B3416737) glycol (PEG) as a solvent, which is biodegradable, non-toxic, and can often be recycled.
| Solvent | Boiling Point (°C) | Toxicity/Environmental Concerns | Potential as a Sustainable Alternative |
| Dimethylformamide (DMF) | 153 | Reproductive toxicity, high boiling point makes removal difficult. | Poor |
| Dimethyl Sulfoxide (DMSO) | 189 | High boiling point, can be difficult to remove from product. | Moderate |
| Tetrahydrofuran (THF) | 66 | Peroxide formation, derived from petrochemicals. | Poor |
| 2-Methyl-THF | 80 | Lower peroxide formation than THF, can be bio-derived. | Good |
| Polyethylene Glycol (PEG-400) | Decomposes | Low toxicity, biodegradable. | Excellent |
| 2-(2-Ethoxyethoxy)ethanol | 202 | Can act as both reactant and solvent, but has a very high boiling point. | Moderate (as a solvent) |
This table compares traditional and sustainable solvent choices for the proposed synthesis.
Waste minimization in the synthesis of this compound focuses on several key areas:
Byproduct Reduction : The primary byproduct in the proposed SNAr reaction is a salt (e.g., NaCl or KCl), which is generally less hazardous than organic byproducts. However, side reactions, such as elimination or reaction at other positions on the pyridine ring, can generate organic waste and reduce the yield of the desired product. Optimizing reaction conditions (temperature, choice of base) is key to minimizing these side reactions.
Solvent Recycling : Implementing distillation or other separation techniques to recover and reuse solvents like 2-MeTHF or PEG can significantly reduce waste and improve the economic viability of the synthesis.
Catalytic Approaches : While the proposed synthesis uses a stoichiometric amount of base, research into catalytic methods for similar transformations is ongoing. A catalytic process would generate significantly less waste. For example, some C-N and C-O bond-forming reactions can be facilitated by transition metal catalysts, though this introduces the need to remove metal contaminants from the final product. nih.gov
By carefully considering atom economy, reaction yields, solvent selection, and waste management strategies, the synthesis of this compound can be designed to be both efficient and environmentally responsible, in line with the modern principles of green chemistry.
Chemical Reactivity and Derivatization of 2 2 Ethoxyethoxy Pyridin 3 Amine
Reactivity of the Amino Group
The primary amino group at the 3-position of the pyridine (B92270) ring is a key center for a variety of chemical reactions, including nucleophilic attacks and condensation reactions.
Nucleophilic Acyl Substitution Reactions
The reactivity of the carbonyl compound is a crucial factor in these reactions. Acyl chlorides are generally more reactive than anhydrides, which are in turn more reactive than esters and amides. libretexts.org This reactivity is influenced by the electrophilicity of the carbonyl carbon; electron-withdrawing groups on the acyl compound enhance its reactivity towards nucleophiles like 2-(2-ethoxyethoxy)pyridin-3-amine. libretexts.org
Amide and Carbamate (B1207046) Formation
Amide Formation: A significant application of the nucleophilic character of the amino group is the formation of amides. sphinxsai.com This is typically achieved by reacting this compound with carboxylic acids or their derivatives. Direct amidation with carboxylic acids can be facilitated by coupling agents that activate the carboxylic acid. nih.gov For instance, reagents like tris(2,2,2-trifluoroethoxy)boron (B(OCH₂CF₃)₃) have been shown to be effective for the direct amidation of a wide array of carboxylic acids with various amines. nih.gov Another approach involves the use of pyridine N-oxides in a three-component condensation with amines and carboxylic acids, catalyzed by an organophosphorus species, to yield 2-amidopyridines. nih.gov The reaction of amines with acyl halides is also a common and effective method for amide synthesis. youtube.com
Carbamate Formation: The amino group can also be converted into a carbamate. Carbamates are often synthesized by reacting the amine with a chloroformate or by a three-component coupling involving the amine, carbon dioxide, and a halide. organic-chemistry.org The latter method can be promoted by reagents like cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.org Another strategy for carbamate synthesis involves the reaction of amines with mixed carbonates derived from alcohols. nih.gov The use of O-alkyl S-(pyridin-2-yl)carbonothiolates allows for the selective N-protection of amino groups to form carbamates, even in the presence of other reactive functional groups like hydroxyls. organic-chemistry.org
Table 1: Examples of Amide and Carbamate Formation Reactions
| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type |
|---|---|---|---|
| Amide Formation | This compound, Carboxylic Acid | B(OCH₂CF₃)₃ | N-(2-(2-ethoxyethoxy)pyridin-3-yl)amide |
| Amide Formation | This compound, Carboxylic Acid, Pyridine N-oxide | Organophosphorus catalyst | 2-Amidopyridine derivative |
| Amide Formation | This compound, Acyl Halide | Base (e.g., triethylamine) | N-(2-(2-ethoxyethoxy)pyridin-3-yl)amide |
| Carbamate Formation | This compound, CO₂, Halide | Cs₂CO₃, TBAI | 2-(2-Ethoxyethoxy)pyridin-3-ylcarbamate |
| Carbamate Formation | This compound, Mixed Carbonate | Triethylamine or Potassium Hydride | 2-(2-ethoxyethoxy)pyridin-3-ylcarbamate |
Alkylation and Arylation Processes
Alkylation: The amino group of this compound can undergo N-alkylation. However, direct alkylation with alkyl halides can sometimes lead to overalkylation. latech.edu Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another method to introduce alkyl groups. The Gabriel synthesis, a method for preparing primary amines, can be adapted for N-alkylation by reacting the amine with a suitable alkylating agent after deprotonation. latech.edu
Arylation: N-arylation of aminopyridines can be achieved through metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions are commonly employed for this transformation. nih.gov The direct arylation of N-(2-pyridyl) substituted anilines has been demonstrated, where the arylation occurs at the ortho position to the amine functionality, directed by the pyridine nitrogen. nih.gov This type of reaction often utilizes a palladium catalyst, such as palladium(II) acetate (B1210297), along with a boronic acid as the aryl donor. nih.gov Additives like 1,4-benzoquinone (B44022) and a silver salt may be required for full conversion. nih.gov
Table 2: Selected Alkylation and Arylation Reactions of Aminopyridines
| Process | Reactants | Catalyst/Reagents | Product Type |
|---|---|---|---|
| N-Alkylation | Aminopyridine, Alkyl Halide | Base | N-Alkylaminopyridine |
| Reductive Amination | Aminopyridine, Aldehyde/Ketone | Reducing Agent (e.g., NaBH₃CN) | N-Alkylaminopyridine |
| N-Arylation | Aminopyridine, Aryl Boronic Acid | Pd(OAc)₂, Ag₂O, 1,4-Benzoquinone | N-Arylaminopyridine |
Condensation Reactions with Carbonyl Compounds
The primary amino group of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). wikipedia.org This reaction is typically catalyzed by an acid and proceeds through a hemiaminal intermediate, which then eliminates a molecule of water to form the imine. wikipedia.org The reaction is reversible, and the removal of water, for example, by azeotropic distillation or the use of a dehydrating agent, can drive the reaction to completion. wikipedia.org These condensation reactions are fundamental in the synthesis of various heterocyclic systems. wikipedia.org
Oxidation and Reduction Pathways of the Amine Functionality
Oxidation: The amino group can be a site for oxidative reactions. For instance, the oxidation of some 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite (B82951) (bleach) has been shown to result in an unusual oxidative dimerization. nih.gov This reaction proceeds with high stereoselectivity. nih.gov Electrochemical oxidation of amines can also lead to various products, including the formation of iminium cations which can be trapped by nucleophiles. mdpi.com
Reduction: While the amino group itself is already in a reduced state, reactions involving the reduction of derivatives of the amino group are common. For example, amides formed from the amino group can be reduced to the corresponding amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com This two-step process of acylation followed by reduction provides an alternative route to N-alkylation. youtube.com
Reactions Involving the Pyridine Nitrogen Atom
The nitrogen atom within the pyridine ring of this compound possesses a lone pair of electrons that can participate in chemical reactions.
The pyridine nitrogen can act as a directing group in certain reactions, such as the ortho-arylation of N-aryl-2-aminopyridine derivatives. nih.gov In these cases, the nitrogen coordinates to the metal catalyst, directing the functionalization to the adjacent position.
The pyridine nitrogen can also be a site for N-alkylation, though this is generally less favored than alkylation of the more nucleophilic amino group. Regioselective N-alkylation of pyridones, which exist in tautomeric equilibrium with hydroxypyridines, has been achieved using specific reagents like α-keto esters mediated by P(NMe₂)₃. organic-chemistry.org
Furthermore, the pyridine nitrogen can be oxidized to form a pyridine N-oxide. Pyridine N-oxides are versatile intermediates that can be used in various transformations. For example, they can react with activated isocyanides to form 2-aminopyridines. nih.gov They can also facilitate the synthesis of N-(pyridin-2-yl)amides from 2-aminopyridine-N-oxides, which can be a high-yielding alternative to direct amide coupling with 2-aminopyridines. researchgate.net
Coordination Chemistry with Metal Centers (Ligand Behavior)
The pyridine nitrogen and the exocyclic amino group of this compound make it a versatile ligand for coordination with a variety of metal centers. The lone pair of electrons on the pyridine nitrogen allows it to act as a strong σ-donor, while the amino group can also participate in coordination, leading to chelation. The ether oxygen atoms of the ethoxyethoxy side chain can also interact with metal ions, particularly hard cations, potentially leading to polydentate coordination.
The coordination behavior is analogous to that of other aminopyridine derivatives. For instance, 3-aminopyridine (B143674) has been shown to act as a bridging ligand in polymeric complexes or as a terminal ligand in mononuclear complexes. elsevierpure.com In the case of this compound, several coordination modes are plausible:
Monodentate Coordination: Primarily through the more basic pyridine nitrogen.
Bidentate Chelation: Involving both the pyridine nitrogen and the exocyclic amino group, forming a stable five-membered chelate ring. This mode is common for 2-aminopyridine (B139424) derivatives.
Bridging Coordination: The ligand can bridge two metal centers, with the pyridine nitrogen coordinating to one metal and the amino group to another.
Polydentate Coordination: The ether oxygens can also coordinate to the metal center, leading to a "lariat ether" type of complex, where the flexible side chain wraps around the metal ion.
The specific coordination mode will depend on the metal ion's nature (hard/soft acid character, preferred coordination geometry), the counter-ion, and the reaction conditions. The table below summarizes the expected coordination behavior with different types of metal ions.
| Metal Ion Type | Expected Coordination Sites | Potential Complex Type |
| Soft Metals (e.g., Ag(I), Pd(II), Pt(II)) | Pyridine Nitrogen, Amino Group | Mononuclear or polynuclear complexes with N-coordination |
| First-Row Transition Metals (e.g., Co(II), Ni(II), Cu(II)) | Pyridine Nitrogen, Amino Group, Ether Oxygens | Mononuclear chelates or polymeric structures |
| Hard Metals (e.g., Alkali and Alkaline Earth Metals) | Ether Oxygens, potentially with N-donors | Macrocyclic or cryptand-like complexes |
Studies on related 2-aminopyridine ligands have shown their ability to form stable complexes with various transition metals, often exhibiting interesting magnetic and electronic properties. pvpcollegepatoda.org The presence of the flexible ethoxyethoxy side chain in this compound could lead to the formation of unique supramolecular structures and complexes with tailored solubility and reactivity.
N-Oxidation and Quaternization Reactions
The pyridine nitrogen of this compound is susceptible to electrophilic attack, leading to N-oxidation and quaternization products.
N-Oxidation: The oxidation of the pyridine nitrogen to an N-oxide can be achieved using various oxidizing agents, such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting N-oxide, this compound N-oxide, would exhibit altered electronic properties. The N-oxide group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates the positions ortho and para to the nitrogen for nucleophilic attack. The synthesis of pyridine-N-oxides is a common strategy in heterocyclic chemistry to modify the reactivity of the pyridine ring. google.comwikipedia.org
Quaternization: The reaction of the pyridine nitrogen with alkylating agents, such as alkyl halides or sulfates, leads to the formation of pyridinium (B92312) salts. nih.govrsc.orgrsc.org For example, reaction with methyl iodide would yield 3-amino-2-(2-ethoxyethoxy)-1-methylpyridin-1-ium iodide. Quaternization enhances the electron-withdrawing nature of the pyridine ring, making it more susceptible to nucleophilic attack and reduction. The properties of the resulting pyridinium salt, such as its solubility and melting point, will depend on the nature of the alkylating agent and the counter-ion. The synthesis of pyridinium salts is a versatile method for creating new materials with potential applications in various fields, including as ionic liquids and in medicinal chemistry. rsc.org
| Reaction | Reagents | Product |
| N-Oxidation | H₂O₂/CH₃COOH or m-CPBA | This compound N-oxide |
| Quaternization | Alkyl halide (e.g., CH₃I) | 3-Amino-2-(2-ethoxyethoxy)-1-alkylpyridin-1-ium halide |
Hydrogen Bonding Interactions and Supramolecular Assembly
The presence of a primary amino group (a hydrogen bond donor) and multiple ether oxygen atoms (hydrogen bond acceptors) in this compound makes it an excellent candidate for forming extensive hydrogen bonding networks. These interactions can lead to the formation of well-defined supramolecular structures in the solid state and can influence the molecule's physical properties, such as its melting point and solubility.
The amino group can form intermolecular hydrogen bonds with the ether oxygens or the pyridine nitrogen of neighboring molecules. The N-H protons of the amino group are effective hydrogen bond donors, while the lone pairs on the ether oxygens and the pyridine nitrogen are good acceptors. The flexibility of the ethoxyethoxy side chain allows for conformational adjustments to optimize these interactions.
The study of supramolecular chemistry of functionalized pyridines has revealed that such non-covalent interactions can be used to construct complex and functional architectures. brighton.ac.uk It is anticipated that this compound could form various supramolecular motifs, including:
Dimers: Through N-H···N or N-H···O hydrogen bonds.
Chains or Tapes: Extended one-dimensional structures held together by a repeating pattern of hydrogen bonds.
Sheets: Two-dimensional networks formed by the interconnection of chains.
The specific supramolecular assembly will be influenced by the crystallization conditions and the presence of any co-crystallizing molecules.
Transformations of the Ethoxyethoxy Side Chain
The ethoxyethoxy side chain of this compound is generally stable but can undergo specific chemical transformations under certain conditions.
Ether Cleavage Reactions
The ether linkages in the ethoxyethoxy side chain can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. masterorganicchemistry.comyoutube.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com Given the presence of two ether linkages, partial or complete cleavage of the side chain is possible, depending on the reaction conditions.
The cleavage of the aryl ether bond (the bond between the pyridine ring and the first oxygen atom) is generally more difficult than the cleavage of the alkyl ether bonds within the side chain. The reaction with a strong acid would likely lead to the formation of 2-hydroxy-3-aminopyridine and a mixture of halogenated and hydroxylated ethylene (B1197577) glycol derivatives.
| Reagent | Expected Products |
| HBr (excess) | 3-Amino-2-bromopyridine, 1,2-dibromoethane, Bromoethanol |
| HI (excess) | 3-Amino-2-iodopyridine, 1,2-diiodoethane, Iodoethanol |
The selective cleavage of a specific ether bond within the chain would be challenging to achieve.
Selective Functionalization of Terminal Hydroxyl Groups (If Present in Precursors)
While this compound itself does not possess a terminal hydroxyl group, its synthesis may involve precursors that do, such as 2-(2-hydroxyethoxy)pyridin-3-amine. In such cases, the terminal hydroxyl group can be selectively functionalized. Standard reactions for primary alcohols can be employed, such as:
Esterification: Reaction with acyl chlorides or anhydrides to form esters.
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form new ethers.
Oxidation: Oxidation to an aldehyde or a carboxylic acid, depending on the oxidizing agent used.
These transformations would allow for the introduction of a wide range of functional groups at the terminus of the side chain, leading to a diverse library of derivatives.
Chain Elongation and Modification Strategies
The ethoxyethoxy side chain can be further modified to alter the compound's properties.
Chain Elongation: If a precursor with a terminal hydroxyl group is available, the chain can be elongated by reacting it with ethylene oxide or by a multi-step process involving conversion of the hydroxyl group to a good leaving group (e.g., a tosylate) followed by reaction with the sodium salt of an oligoethylene glycol.
Modification of the Terminal Methyl Group: Direct functionalization of the terminal methyl group of the ethoxyethoxy chain is challenging due to its low reactivity. However, radical halogenation could potentially introduce a halogen at the terminal position, which could then be displaced by other nucleophiles. This approach, however, may lack selectivity and could lead to a mixture of products.
A more controlled approach would involve the use of a precursor with a longer chain that already contains a desired functional group at the terminus. The study of oligo(ethylene glycol) side chains on other molecular scaffolds has shown that their length and terminal group can significantly influence the material's properties, such as solubility and self-assembly behavior. nih.govresearchgate.netrsc.org
The reactivity of the pyridine ring in this compound is dictated by the cumulative electronic influence of the ring nitrogen and its two substituents: a strong π-donating amino group at the C3 position and an activating ethoxyethoxy group at the C2 position.
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on pyridine is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring, particularly at the ortho (C2, C6) and para (C4) positions. youtube.compearson.com However, the presence of powerful activating groups, such as an amino (-NH2) and an alkoxy (-OR) group, can overcome this inherent deactivation and facilitate substitution.
Regioselectivity Studies
The regiochemical outcome of EAS reactions on this compound is determined by the competing directing effects of the substituents and the pyridine nitrogen.
Amino Group (-NH2) at C3: As a potent activating group, the amino group directs incoming electrophiles to its ortho positions (C2 and C4) and para position (C6). ucalgary.ca
Ethoxyethoxy Group (-OCH2CH2OCH2CH3) at C2: This alkoxy group is also an activator, directing electrophiles to its ortho (C3) and para (C5) positions.
Pyridine Nitrogen: The ring nitrogen strongly deactivates the C2 and C6 positions and, to a lesser extent, the C4 position, favoring substitution at C3 and C5. youtube.com
Considering these combined influences, the most likely positions for electrophilic attack are C4 and C5. The C4 position is activated by the C3-amino group (ortho) but somewhat deactivated by the pyridine nitrogen (para). The C5 position is activated by the C2-ethoxyethoxy group (para) and is the least deactivated position by the ring nitrogen (meta). The C6 position, while activated by the C3-amino group (para), is strongly deactivated by the adjacent ring nitrogen.
Furthermore, the reaction conditions, particularly acidity, play a crucial role. In strongly acidic media, both the pyridine nitrogen and the exocyclic amino group can be protonated. Protonation converts the powerful activating amino group into a deactivating ammonium (B1175870) group (-NH3+), which is a meta-director, and further increases the deactivation of the entire ring. ucalgary.ca This makes EAS reactions under harsh acidic conditions, such as classical nitration or sulfonation, particularly difficult.
Halogenation, Nitration, and Sulfonation Reactions
Carrying out specific EAS reactions on this substrate presents distinct challenges.
Halogenation: Due to the strong activation provided by the amino and alkoxy groups, halogenation is expected to be facile. However, controlling the reaction to achieve mono-substitution can be difficult, with a high propensity for polysubstitution. ucalgary.ca To achieve selective halogenation, for instance at the C5 position, it may be necessary to moderate the reactivity by protecting the amino group, for example, as an acetamide. ucalgary.ca
Nitration: Standard nitration conditions using a mixture of nitric acid and sulfuric acid are generally harsh and unsuitable for highly activated amine-substituted pyridines. google.comrsc.org The strongly acidic environment leads to the protonation of the basic nitrogen centers, causing significant deactivation of the ring and potentially preventing the reaction. ucalgary.carsc.org Milder nitrating agents might be required to achieve substitution.
Sulfonation: Similar to nitration, sulfonation typically requires concentrated sulfuric acid, often at elevated temperatures. youtube.com These conditions would lead to protonation and deactivation, making the reaction extremely sluggish and low-yielding. youtube.com
Table 1: Predicted Outcomes and Challenges for Electrophilic Aromatic Substitution
| Reaction | Reagents | Expected Challenges | Probable Site(s) |
|---|---|---|---|
| Halogenation | Br₂, Cl₂ | High reactivity, risk of polysubstitution. | C5, C4 |
| Nitration | HNO₃, H₂SO₄ | Ring deactivation via protonation of N atoms. ucalgary.carsc.org | Very low reactivity expected. |
| Sulfonation | Fuming H₂SO₄| Severe ring deactivation via protonation. youtube.com | Very low reactivity expected. |
Cross-Coupling Reactions for Further Functionalization
Modern cross-coupling reactions provide powerful and versatile methods for the derivatization of heteroaromatic compounds, often under milder conditions than classical methods.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are among the most effective methods for forming new carbon-carbon bonds. scirp.org These reactions typically require a halide or triflate functional group on the pyridine ring to act as the electrophilic partner. Therefore, a preliminary halogenation of this compound, for example, to introduce a bromine atom at the C5 position, would be a necessary first step.
Suzuki Coupling
The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. nih.gov A hypothetical 5-bromo-2-(2-ethoxyethoxy)pyridin-3-amine could be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govresearchgate.net
Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method could be used to introduce alkynyl groups onto the pyridine ring of a halogenated this compound derivative. Studies on the Sonogashira coupling of 2-amino-3-bromopyridines have shown that these reactions proceed in moderate to excellent yields. scirp.orgresearchgate.net
Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling of a Halogenated this compound Derivative
| Reaction Type | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Temperature (°C) | Ref. |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂ | Na₃PO₄, K₂CO₃ | Dioxane/H₂O, Toluene | 65-110 | nih.govresearchgate.net |
| Sonogashira Coupling | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | scirp.orgresearchgate.net |
C-H Activation and Functionalization
Direct C-H activation has emerged as a powerful strategy in organic synthesis, aiming to form new bonds by directly functionalizing carbon-hydrogen bonds, thus avoiding the need for pre-functionalization steps like halogenation. rsc.org The C-H functionalization of pyridines is an active area of research, though it is often complicated by the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom, which can inhibit catalyst activity. rsc.orgnih.gov
For this compound, the C-H bonds at the C4, C5, and C6 positions are potential targets for direct functionalization. The regioselectivity would be governed by the specific catalyst system and directing groups employed. Recent advancements have demonstrated the use of transition metal complexes, such as iridium, to achieve selective C-H activation of pyridines, sometimes using a directing group to guide the catalyst to a specific C-H bond. chemrxiv.orgnih.gov While specific protocols for this compound are not established, the principles of modern C-H activation suggest a promising, albeit challenging, route for its direct derivatization.
Spectroscopic and Structural Characterization of 2 2 Ethoxyethoxy Pyridin 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) for Proton Environment Elucidation
The ¹H NMR spectrum of 2-(2-Ethoxyethoxy)pyridin-3-amine is predicted to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethoxyethoxy side chain. The chemical shifts are influenced by the electronic effects of the amino and ethoxyethoxy substituents on the pyridine ring.
The pyridine ring protons are expected to appear in the aromatic region of the spectrum. Drawing parallels with 3-aminopyridine (B143674), the proton at the 6-position (H-6) would likely be the most downfield, influenced by the adjacent nitrogen atom. The protons at the 4 and 5-positions (H-4 and H-5) would resonate at intermediate chemical shifts, with their exact positions determined by coupling interactions. chemicalbook.com The amino group (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. msu.edu
The ethoxyethoxy side chain protons would present a more complex pattern in the aliphatic region. The ethyl group would show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂) due to coupling with each other. The two methylene groups of the ethoxy linker (-OCH₂CH₂O-) would likely appear as two distinct triplets, or a more complex multiplet pattern, due to their different chemical environments.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 (Pyridine) | 7.8 - 8.2 | Doublet | ~5 |
| H-4 (Pyridine) | 7.0 - 7.4 | Doublet of doublets | ~8, ~5 |
| H-5 (Pyridine) | 6.8 - 7.2 | Doublet of doublets | ~8, ~1.5 |
| NH₂ | 4.5 - 5.5 | Broad Singlet | - |
| O-CH₂ (ethoxy) | 4.2 - 4.5 | Triplet | ~7 |
| O-CH₂ (ethoxy) | 3.7 - 4.0 | Triplet | ~7 |
| CH₂ (ethyl) | 3.5 - 3.8 | Quartet | ~7 |
| CH₃ (ethyl) | 1.1 - 1.4 | Triplet | ~7 |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbon atoms of the pyridine ring are expected to resonate in the downfield region of the spectrum. Based on data for substituted pyridines, the carbon atom attached to the oxygen (C-2) would be significantly downfield, while the carbon bearing the amino group (C-3) would also be deshielded. The other pyridine carbons (C-4, C-5, and C-6) will have chemical shifts influenced by the substituent effects.
The aliphatic carbons of the ethoxyethoxy side chain will appear in the upfield region of the spectrum. The carbons directly attached to oxygen atoms will be more deshielded compared to the terminal methyl carbon.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 (Pyridine) | 155 - 160 |
| C-3 (Pyridine) | 135 - 140 |
| C-6 (Pyridine) | 140 - 145 |
| C-4 (Pyridine) | 120 - 125 |
| C-5 (Pyridine) | 115 - 120 |
| O-CH₂ (ethoxy) | 68 - 72 |
| O-CH₂ (ethoxy) | 65 - 69 |
| CH₂ (ethyl) | 60 - 65 |
| CH₃ (ethyl) | 14 - 16 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent protons on the pyridine ring (H-4 with H-5, and H-5 with H-6) and between the protons of the ethyl group (CH₃ with CH₂).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. This would be crucial for confirming the connection of the ethoxyethoxy group to the C-2 position of the pyridine ring by observing a correlation between the C-2 carbon and the protons of the adjacent methylene group of the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the substitution pattern on the pyridine ring by observing through-space interactions between the amino group protons and the H-4 proton, as well as between the protons of the ethoxyethoxy side chain and the H-6 proton.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₉H₁₄N₂O₂. The calculated exact mass for this formula is 182.1055 g/mol .
Fragmentation Pattern Analysis for Structural Confirmation
Electron ionization mass spectrometry (EI-MS) would cause the molecule to fragment in a predictable manner. The analysis of these fragments provides further confirmation of the structure.
The fragmentation of this compound is expected to be influenced by the presence of the ether linkages and the aromatic amine. Common fragmentation pathways for ethers involve cleavage of the C-O bonds and the C-C bonds adjacent to the oxygen. nist.gov For aromatic amines, cleavage of the C-C bond alpha to the nitrogen is a common fragmentation pathway.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z | Predicted Fragment Ion | Possible Origin |
| 182 | [M]⁺ | Molecular ion |
| 167 | [M - CH₃]⁺ | Loss of a methyl radical |
| 153 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 137 | [M - C₂H₅O]⁺ | Loss of an ethoxy radical |
| 123 | [M - C₂H₄O₂]⁺ | Cleavage of the ethoxyethoxy side chain |
| 109 | [C₅H₅N₂O]⁺ | Pyridine ring with amino and oxygen |
| 94 | [C₅H₆N₂]⁺ | Aminopyridine radical cation |
The observation of these characteristic fragments would provide strong evidence for the proposed structure of this compound.
Tandem Mass Spectrometry (MS/MS) for Complex Structure Elucidation
Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of complex molecules like this compound. By subjecting the protonated molecule to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced, which provides valuable information about its structural components.
A primary fragmentation pathway would likely involve the cleavage of the ether bonds in the 2-(2-ethoxyethoxy) side chain. The loss of the terminal ethyl group (C₂H₅) or the entire ethoxy group (OC₂H₅) would result in significant fragment ions. Another probable fragmentation would be the cleavage of the C-O bond between the pyridine ring and the side chain, leading to the formation of a 3-aminopyridin-2-ol ion or a related structure. Furthermore, fragmentation of the ether chain itself could occur, leading to the loss of ethylene (B1197577) oxide units.
The amino group on the pyridine ring also influences the fragmentation pattern. Alpha-cleavage adjacent to the amino group is a common fragmentation pathway for amines, although in this aromatic system, its contribution might be less pronounced compared to aliphatic amines. researchgate.net
A hypothetical fragmentation pattern is presented in the table below:
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| [M+H]⁺ | [M+H - C₂H₄O]⁺ | 44.03 | Loss of an ethylene oxide unit |
| [M+H]⁺ | [M+H - C₂H₅O]⁺ | 45.03 | Loss of an ethoxy radical |
| [M+H]⁺ | [M+H - C₄H₉O]⁺ | 73.07 | Cleavage of the ether chain |
| [M+H]⁺ | [C₅H₅N₂O+H]⁺ | - | Ion of 3-aminopyridin-2-ol |
This table is predictive and based on general fragmentation rules for similar structures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, aromatic pyridine ring, and ether linkages.
Although a specific experimental IR spectrum for this compound is not publicly available, the expected absorption regions can be inferred from data on analogous compounds like 3-aminopyridine and other substituted pyridines. nist.govresearchgate.net
Key expected IR absorption bands include:
N-H Stretching: As a primary amine, two distinct bands are expected in the region of 3400-3250 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. acs.org
C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are anticipated to appear above 3000 cm⁻¹. Aliphatic C-H stretching from the ethoxyethoxy side chain will be observed in the 2975-2850 cm⁻¹ region.
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically occur in the 1600-1400 cm⁻¹ region.
N-H Bending: The in-plane bending (scissoring) vibration of the primary amine is expected around 1650-1580 cm⁻¹. acs.org
C-O Stretching: Strong C-O stretching bands from the ether linkages are characteristic and typically appear in the 1260-1000 cm⁻¹ range.
C-N Stretching: The C-N stretching vibration of the aromatic amine is expected in the 1335-1250 cm⁻¹ region. acs.org
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3250 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | 2975 - 2850 |
| Pyridine Ring (C=C, C=N) | Stretch | 1600 - 1400 |
| Primary Amine (N-H) | Bend (Scissoring) | 1650 - 1580 |
| Ether (C-O) | Stretch | 1260 - 1000 |
| Aromatic Amine (C-N) | Stretch | 1335 - 1250 |
This table is predictive and based on established correlation tables and data from similar compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the π-systems of the substituted pyridine ring.
Specific UV-Vis data for this compound is not available. However, the spectra of related aminopyridine derivatives can provide a basis for understanding its electronic properties. spectrabase.comresearchgate.netnist.gov The spectrum would likely show multiple absorption bands corresponding to π → π* and n → π* transitions.
The presence of the amino group (an auxochrome) and the ethoxyethoxy group on the pyridine ring will influence the position and intensity of these absorption bands. Electron-donating groups like the amino and alkoxy groups typically cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. researchgate.net
Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Transition | Predicted λ_max (nm) | Chromophore |
| π → π | ~230 - 250 | Pyridine Ring |
| π → π | ~280 - 320 | Pyridine Ring with substituents |
| n → π* | > 320 (weak) | Pyridine Ring |
This table is predictive and based on data from analogous compounds. The exact λ_max values can vary with the solvent used.
X-ray Crystallography for Solid-State Molecular Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Currently, there are no published crystal structures for this compound. However, studies on other aminopyridine derivatives provide valuable insights into the likely structural features and intermolecular interactions. acs.orgepa.govresearchgate.net
Determination of Bond Lengths, Bond Angles, and Torsion Angles
A crystallographic study of this compound would provide precise measurements of all bond lengths, bond angles, and torsion angles. For instance, the C-N bond length of the amino group and the C-O bond length of the ether linkage would be determined with high accuracy. The geometry of the pyridine ring, including any distortions from planarity due to the substituents, would also be revealed. The torsion angles involving the flexible ethoxyethoxy side chain would define its conformation in the crystal lattice.
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of this compound would be governed by a variety of intermolecular interactions. Hydrogen bonding is expected to be a dominant force, with the primary amine group acting as a hydrogen bond donor to the nitrogen atom of the pyridine ring of an adjacent molecule, forming N-H···N hydrogen bonds. epa.govresearchgate.net The ether oxygen atoms in the side chain could also act as hydrogen bond acceptors.
Advanced Analytical Techniques for Purity and Isomer Analysis
The purity of this compound and the separation of its potential isomers can be effectively achieved using advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). helixchrom.comhelixchrom.com
Reversed-phase HPLC (RP-HPLC) is a common method for the analysis of pyridine derivatives. researchgate.net A C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically employed. The addition of an acid, such as formic acid, to the mobile phase can improve the peak shape and retention of basic compounds like aminopyridines. helixchrom.com UV detection is well-suited for these compounds due to the UV absorbance of the pyridine ring, typically in the range of 250-280 nm. helixchrom.comsielc.com
The separation of positional isomers of aminopyridines can be challenging but has been successfully demonstrated using specialized HPLC columns and methods. sielc.com For instance, mixed-mode chromatography, which combines reversed-phase and ion-exchange or hydrogen-bonding mechanisms, can provide unique selectivity for closely related isomers. helixchrom.comsielc.com Chiral chromatography would be necessary to separate enantiomers if a chiral center is present in any derivatives. google.com
High-Performance Liquid Chromatography (HPLC) with Derivatization
High-Performance Liquid Chromatography is a cornerstone technique for the separation and analysis of non-volatile or thermally unstable compounds like this compound. The primary amino group and the pyridine nitrogen in the molecule impart polarity, which can lead to poor retention and peak shape on standard reversed-phase columns. To overcome these challenges and to enhance detection sensitivity, especially at trace levels, pre-column derivatization is a commonly employed strategy. thermofisher.com
Derivatization in HPLC for primary amines often involves reacting the amine with a reagent that introduces a chromophoric or fluorophoric tag. thermofisher.com This not only improves the chromatographic properties by increasing the hydrophobicity of the analyte but also significantly lowers the limits of detection when using UV-Vis or fluorescence detectors.
Detailed Research Findings
While specific studies on the HPLC analysis of this compound with derivatization are not extensively documented in publicly available literature, the analytical principles for similar aminopyridines are well-established. For instance, reagents like dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (B127526) (OPA) are known to react with primary amines to form highly fluorescent derivatives. thermofisher.com Another approach involves using reagents like 4-iodobenzoyl chloride, which introduces an iodine atom, making the derivative amenable to detection by inductively coupled plasma mass spectrometry (ICP-MS) for highly sensitive elemental quantification. rsc.orgrsc.org
A hypothetical HPLC method for the analysis of a derivatized this compound could involve pre-column derivatization with dansyl chloride. The reaction would target the primary amino group. The resulting sulfonamide is more hydrophobic and highly fluorescent. The separation could be achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer and acetonitrile.
Illustrative HPLC Data
The following table represents hypothetical data for the HPLC analysis of dansyl-derivatized this compound and a potential related impurity.
| Compound | Retention Time (min) | Peak Area (arbitrary units) | Limit of Detection (ng/mL) |
| Dansyl-2-(2-Ethoxyethoxy)pyridin-3-amine | 12.5 | 850,000 | 0.5 |
| Dansyl-3-aminopyridine (potential impurity) | 8.2 | 12,500 | 0.8 |
| Dansyl chloride (excess reagent) | 4.1 | 50,000 | - |
This table is for illustrative purposes only and does not represent actual experimental data.
Gas Chromatography (GC) with Derivatization (If Volatile)
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Direct GC analysis of this compound is challenging due to its polarity and relatively low volatility, which can cause issues such as peak tailing and adsorption onto the GC column. researchgate.net To make the compound suitable for GC analysis, derivatization is essential to increase its volatility and thermal stability. nih.gov
The most common derivatization techniques for compounds containing active hydrogens (such as in the primary amino group) are silylation and acylation. researchgate.netnih.gov Silylating reagents, like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the amino group to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. thermofisher.com Acylating reagents, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), introduce acyl groups. osha.gov These modifications reduce the polarity and increase the volatility of the analyte, enabling its passage through the GC column. researchgate.net
Detailed Research Findings
Specific GC methods with derivatization for this compound are not readily found in scientific literature. However, the general principles of amine derivatization for GC analysis are widely applied. nih.gov For example, a study on various aminoindanes demonstrated that derivatization with reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA) significantly improved chromatographic separation and peak shape. nih.gov An OSHA method for the analysis of aminopyridine isomers suggests GC with a nitrogen-phosphorous detector (NPD), which is highly sensitive to nitrogen-containing compounds, and notes that derivatization can be an alternative to direct analysis. osha.gov
A hypothetical GC-MS method for this compound could involve derivatization with MSTFA. The resulting TMS-derivative would be more volatile and thermally stable. The analysis would likely be performed on a mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, to achieve good separation.
Illustrative GC-MS Data
The following table presents hypothetical data from a GC-MS analysis of silylated this compound and a potential derivative.
| Compound | Derivatizing Agent | Retention Time (min) | Key Mass Fragment (m/z) |
| This compound-TMS | MSTFA | 15.8 | 254 (M+), 239, 195 |
| 2-(2-Ethoxyethoxy)pyridine (potential precursor) | - | 11.2 | 167 (M+), 122, 94 |
| 3-Aminopyridine-TMS (potential impurity) | MSTFA | 9.5 | 166 (M+), 151, 78 |
This table is for illustrative purposes only and does not represent actual experimental data.
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field. As an amphiprotic molecule, this compound can be protonated in an acidic buffer, acquiring a positive charge, making it suitable for analysis by Capillary Zone Electrophoresis (CZE). nih.gov CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption.
For neutral derivatives or to enhance detection sensitivity, derivatization can also be employed in CE. nih.gov Similar to HPLC, derivatization with a fluorescent tag like naphthalene-2,3-dicarboxaldehyde (NDA) can significantly improve detection limits when using a laser-induced fluorescence (LIF) detector. nih.gov The separation in CE is governed by the electrophoretic mobility of the analyte and the electroosmotic flow (EOF) within the capillary.
Detailed Research Findings
While there is no specific literature on the CE analysis of this compound, the principles of analyzing small charged molecules and amines by CE are well-established. The analysis of amino acids and other amines is routinely performed using CE, often with a low pH buffer to ensure all analytes are positively charged and migrate towards the cathode. nih.gov The separation of various amine derivatives has been successfully demonstrated, showcasing the high resolving power of the technique. nih.gov
A hypothetical CE method for the underivatized this compound could use a fused-silica capillary with a low pH phosphate (B84403) or formate (B1220265) buffer as the background electrolyte. Detection could be achieved by UV absorbance at a low wavelength (e.g., 214 nm). For trace analysis, derivatization with a charged fluorescent dye could be implemented, followed by separation and LIF detection.
Illustrative CE Data
The table below shows hypothetical results for the CE separation of this compound and a related charged species.
| Compound | Migration Time (min) | Apparent Mobility (10⁻⁹ m²/Vs) | Peak Efficiency (Plates/meter) |
| This compound (protonated) | 5.3 | 45.2 | 250,000 |
| 3-Aminopyridine (protonated) | 4.8 | 50.1 | 300,000 |
| Pyridine (protonated) | 4.5 | 53.5 | 320,000 |
This table is for illustrative purposes only and does not represent actual experimental data.
Computational and Theoretical Investigations of 2 2 Ethoxyethoxy Pyridin 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and properties of molecules. For 2-(2-ethoxyethoxy)pyridin-3-amine, these methods provide a detailed picture of its geometry, orbital energies, and reactivity patterns.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. A key application of DFT is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy state on the potential energy surface.
For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized structure. The resulting geometry would reveal crucial bond lengths, bond angles, and dihedral angles. The planarity of the pyridine (B92270) ring would be confirmed, while the conformation of the flexible ethoxyethoxy chain would be a key point of investigation. The interaction between the amino group and the ether chain with the pyridine ring would also be characterized.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound from DFT Calculations
| Parameter | Bond/Angle | Value |
| Bond Length | C2-O | 1.35 Å |
| O-C7 | 1.43 Å | |
| C7-C8 | 1.52 Å | |
| C8-O9 | 1.42 Å | |
| O9-C10 | 1.43 Å | |
| C10-C11 | 1.53 Å | |
| C3-N12 | 1.40 Å | |
| Bond Angle | C2-O-C7 | 118.5° |
| O-C7-C8 | 109.8° | |
| C7-C8-O9 | 109.5° | |
| Dihedral Angle | C3-C2-O-C7 | 178.2° |
| C2-O-C7-C8 | 179.5° | |
| O-C7-C8-O9 | -175.3° |
Note: The data in this table is hypothetical and serves as an illustration of the typical output from DFT calculations.
Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps, Energies)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be primarily localized on the electron-rich aminopyridine ring, specifically involving the lone pair of the amino nitrogen and the π-system of the pyridine ring. The LUMO is likely to be distributed over the pyridine ring, which can act as an electron acceptor. The energy gap would provide a quantitative measure of the molecule's stability and its susceptibility to electronic excitation.
Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
Note: The data in this table is hypothetical and based on typical values for similar aromatic amines.
Electrostatic Potential Surface Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Red regions indicate negative potential, associated with high electron density and susceptibility to electrophilic attack, while blue regions represent positive potential, indicating electron-deficient areas prone to nucleophilic attack.
In the case of this compound, the MEP surface would likely show a region of high negative potential (red) around the nitrogen atom of the amino group and the oxygen atoms of the ethoxyethoxy chain, making these sites susceptible to electrophilic attack. The hydrogen atoms of the amino group and potentially some regions of the pyridine ring would exhibit positive potential (blue), indicating them as sites for nucleophilic interaction.
Hirshfeld Surface Analysis for Intermolecular Interactions
A Hirshfeld analysis of this compound in a crystalline state would reveal the dominant intermolecular interactions. It is expected that N-H···N and N-H···O hydrogen bonds involving the amino group and the ether oxygen atoms would be significant contributors to the crystal packing. H···H contacts would also likely be prevalent due to the presence of the flexible alkyl chain. The analysis would provide a detailed understanding of how these molecules arrange themselves in the solid state.
Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Contact Type | Contribution (%) |
| H···H | 45.2 |
| O···H/H···O | 28.5 |
| N···H/H···N | 15.8 |
| C···H/H···C | 8.5 |
| Other | 2.0 |
Note: This data is hypothetical and illustrates the kind of information obtained from a Hirshfeld surface analysis.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov
Conformational Analysis and Flexibility of the Ethoxyethoxy Chain
The ethoxyethoxy side chain of this compound is flexible and can adopt various conformations. Molecular dynamics simulations can be used to explore the conformational landscape of this chain and understand its flexibility. By simulating the molecule's motion over a period of time, it is possible to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors, as the conformation of the side chain can significantly influence binding affinity. The simulations would reveal the range of motion of the dihedral angles within the ethoxyethoxy chain and the probability of finding the chain in a particular folded or extended state.
Solvent Effects on Molecular Conformation and Dynamics
The conformation and dynamic behavior of a molecule are intrinsically linked to its environment. For this compound, the presence of a solvent can significantly influence its three-dimensional structure and internal motions. The flexible ethoxyethoxy side chain, in particular, is susceptible to solvent-induced conformational changes.
Computational methods, such as molecular dynamics (MD) simulations and quantum mechanical calculations using implicit or explicit solvent models, are employed to probe these effects. These studies typically reveal that in polar solvents, the molecule may adopt a more extended conformation to maximize solvent-solute interactions, particularly through hydrogen bonding with the amine group and the ether oxygens. In contrast, in nonpolar solvents, the molecule might favor a more compact, folded conformation driven by intramolecular interactions.
For instance, MD simulations can track the dihedral angles of the ethoxyethoxy chain over time in different solvent environments. The resulting data can be used to construct potential energy surfaces, highlighting the most stable conformations and the energy barriers between them.
Table 1: Hypothetical Dihedral Angle Distribution of the Ethoxyethoxy Chain in Different Solvents
| Dihedral Angle (C-O-C-C) | Population in Water (%) | Population in Hexane (%) |
| anti (180°) | 65 | 30 |
| gauche (+60°) | 25 | 45 |
| gauche (-60°) | 10 | 25 |
This table is illustrative and intended to represent the kind of data generated from molecular dynamics simulations. Actual values would require specific computational studies.
Prediction of Spectroscopic Parameters
Computational chemistry offers robust methods for predicting various spectroscopic parameters, which can aid in the identification and characterization of this compound and its reaction products.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Density Functional Theory (DFT) calculations have become a standard tool for predicting ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govresearchgate.net The process typically involves optimizing the molecular geometry of this compound at a given level of theory and then calculating the nuclear shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govaps.org
The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions is highly dependent on the choice of the functional and basis set. nih.gov
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | 155.2 | 154.8 |
| C3 | 138.9 | 138.5 |
| C4 | 123.5 | 123.1 |
| C5 | 115.8 | 115.4 |
| C6 | 145.1 | 144.7 |
| O-CH₂ | 68.7 | 68.3 |
| CH₂-O | 69.9 | 69.5 |
| O-CH₂-CH₃ | 66.5 | 66.1 |
| CH₃ | 15.3 | 14.9 |
This table presents a hypothetical comparison to illustrate the expected accuracy of DFT-based NMR predictions.
Simulated IR and UV-Vis Spectra
Computational methods can also simulate infrared (IR) and ultraviolet-visible (UV-Vis) spectra. For IR spectra, the vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, typically performed using DFT, can help in assigning the vibrational modes observed in experimental IR spectra. researchgate.net
For UV-Vis spectra, time-dependent DFT (TD-DFT) is the most common method used to calculate the electronic excitation energies and oscillator strengths. bohrium.comnih.gov These calculations provide insight into the electronic transitions responsible for the observed absorption bands. The simulated spectra can be compared with experimental data to confirm the structure of the compound. researchgate.netchemrxiv.org
Reaction Mechanism Studies
Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and designing new synthetic pathways. Computational chemistry provides invaluable tools for elucidating the intricate details of reaction mechanisms involving this compound.
Transition State Characterization for Elementary Reactions
For any elementary reaction step, the transition state (TS) represents the highest energy point along the reaction coordinate. ucsb.edugithub.io Locating and characterizing these transition states is a key aspect of computational reaction mechanism studies. Methods like synchronous transit-guided quasi-Newton (STQN) or the nudged elastic band (NEB) are often employed to find a good initial guess for the TS geometry, which is then fully optimized. libretexts.org
Once a transition state is located, a frequency calculation is performed to confirm its identity. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate connecting the reactants and products. peerj.com
Energy Profiles for Complex Synthetic Pathways
For more complex reactions, computational chemists can construct a detailed energy profile of the entire synthetic pathway. This involves calculating the energies of all reactants, intermediates, transition states, and products. These calculations are typically performed using high-level quantum mechanical methods to ensure accuracy. acs.org
Table 3: Hypothetical Energy Profile for a Reaction Involving this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.8 |
| Transition State 2 | +22.5 |
| Products | -12.3 |
This table is a simplified, hypothetical representation of a calculated reaction energy profile.
Potential Research Applications of 2 2 Ethoxyethoxy Pyridin 3 Amine in Academic Contexts
As a Versatile Synthetic Intermediate
The structural attributes of 2-(2-Ethoxyethoxy)pyridin-3-amine render it a highly adaptable intermediate for the synthesis of a wide array of organic compounds. Its reactive amino group and the pyridine (B92270) nitrogen offer multiple sites for chemical modification, while the ethoxyethoxy chain can influence solubility and confer specific physical properties to the final products.
Precursor for Novel Heterocyclic Systems (e.g., Fused Pyridines, Imidazopyridines)
The development of new heterocyclic frameworks is a cornerstone of medicinal chemistry and material science. This compound serves as an excellent starting material for constructing fused heterocyclic systems. For instance, the amino group on the pyridine ring is a key functional group for the synthesis of imidazopyridines. nih.govresearchgate.netnih.gov Imidazopyridines are a class of fused nitrogen-bridged heterocycles that exhibit a broad spectrum of biological activities and are considered privileged structures in drug discovery. nih.govrsc.org The synthesis of these compounds often involves the condensation of a 2-aminopyridine (B139424) derivative with various reagents. nih.gov For example, a common method is the Groebke–Blackburn–Bienaymé reaction, a multicomponent reaction that efficiently produces imidazo[1,2-a]pyridine-3-amines. researchgate.net
Furthermore, this amine can be a precursor for creating other fused pyridine systems, such as thieno[3,2-b]pyridines. These systems can be synthesized through multi-step sequences, potentially involving palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to introduce diverse aryl or heteroaryl substituents. mdpi.comnih.gov The resulting complex heterocyclic structures are of interest for their potential antitumor activities. mdpi.comnih.gov
Building Block for Complex Organic Molecules (e.g., Agro- and Pharmaceutical Precursors)
The pyridine moiety is a common feature in many agrochemicals and pharmaceuticals. researchgate.net As a substituted pyridine, this compound can act as a crucial building block in the synthesis of more complex and biologically active molecules. mdpi.com Its structure can be incorporated into larger scaffolds to modulate their physicochemical properties, such as solubility and bioavailability.
In the pharmaceutical industry, pyridine derivatives are intermediates for a wide range of medicinal compounds. ontosight.ai The presence of the amino group allows for the formation of amides, sulfonamides, and other functional groups, enabling the construction of diverse molecular libraries for drug screening. Similarly, in the agrochemical sector, this compound could be a precursor for novel herbicides or pesticides. ontosight.ai The ability to introduce the 2-(2-ethoxyethoxy) side chain may influence the compound's interaction with biological targets and its environmental fate.
Scaffold for Polymer and Material Chemistry (e.g., PEG-like spacers, conductive polymers)
The ethoxyethoxy group in this compound is structurally similar to a short polyethylene (B3416737) glycol (PEG) chain. This feature makes it an attractive building block in polymer and material chemistry. This "PEG-like" spacer can be incorporated into polymer backbones or as side chains to impart flexibility, hydrophilicity, and biocompatibility. For example, polymers containing such spacers could find applications in drug delivery systems or as functional materials. ontosight.ai
Moreover, pyridine-containing polymers have been investigated for their potential as conductive materials. The nitrogen atom in the pyridine ring can be protonated or coordinated to metal ions, which can influence the electronic properties of the polymer. While direct research on conductive polymers derived from this compound is not extensively documented, its structural motifs are relevant to the field. The ability to functionalize the amino group allows for the attachment of other electroactive moieties, potentially leading to the development of novel functional polymers.
In Coordination Chemistry and Catalyst Design
The nitrogen atoms of the pyridine ring and the amino group in this compound make it a promising candidate for use as a ligand in coordination chemistry. The ability to coordinate with metal ions is fundamental to the design of new catalysts and functional materials like coordination polymers and metal-organic frameworks (MOFs).
Development of New Ligands for Transition Metal Catalysis
Transition metal catalysis is a powerful tool in organic synthesis, and the design of new ligands is crucial for developing novel and efficient catalytic systems. nih.gov Ligands based on pyridine and amine functionalities are widely used due to their strong coordination abilities. This compound can be modified to create bidentate or polydentate ligands. For example, the amino group can be derivatized to introduce other coordinating arms, leading to ligands that can form stable complexes with various transition metals. researchgate.net
These new metal complexes could be screened for catalytic activity in a wide range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The ethoxyethoxy side chain could also play a role in modulating the solubility and stability of the catalyst in different reaction media.
Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govnih.govresearchgate.net These materials have garnered significant interest due to their high porosity, large surface areas, and tunable structures, with applications in gas storage, separation, and catalysis. nih.govd-nb.info
Organic linkers containing pyridine and other nitrogen-based coordinating groups are commonly used in the synthesis of MOFs. nih.govuniversityofgalway.ie this compound, or its derivatives, could serve as a versatile linker for the construction of novel MOFs. The pyridine nitrogen and the amino group can coordinate to metal centers, while the flexible ethoxyethoxy chain can influence the topology and pore environment of the resulting framework. The ability to introduce functionality through the amino group provides a route to post-synthetically modify the MOF, introducing new properties or active sites. nih.gov
Investigation of Metal Ion Affinity and Selectivity
Currently, there is no published research detailing the metal ion affinity and selectivity of this compound. Theoretically, the molecule possesses intrinsic properties that make it a candidate for such studies. The presence of a pyridine nitrogen atom and an adjacent primary amine group forms a potential bidentate chelation site. This N,N-donor arrangement is known to form stable complexes with a variety of transition metal ions.
The flexible ethoxyethoxy side chain, with its two ether oxygen atoms, could further influence the coordination chemistry. These ether oxygens could act as additional, weaker donor sites, potentially leading to tridentate or even tetradentate coordination depending on the metal ion's size, charge, and coordination preferences. This could impart selectivity for certain metal ions over others.
Future research could systematically investigate these properties. A typical study might involve the synthesis and characterization of metal complexes with this compound, followed by stability constant determination using techniques like potentiometric or spectrophotometric titrations.
Table 1: Hypothetical Metal Binding Study Parameters
| Parameter | Description |
| Metal Ions | A range of divalent transition metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺) and potentially some main group (e.g., Pb²⁺) or lanthanide ions could be tested. |
| Techniques | UV-Vis Spectroscopy, NMR Spectroscopy, X-ray Crystallography, Isothermal Titration Calorimetry (ITC). |
| Objectives | To determine the stoichiometry of the metal-ligand complexes, their stability constants, and the thermodynamic parameters of binding (ΔH, ΔS). |
In Supramolecular Chemistry
While no specific studies have been published, the molecular architecture of this compound suggests potential applications in supramolecular chemistry.
Design of Host-Guest Systems
Host-guest chemistry relies on non-covalent interactions to form complexes between a larger host molecule and a smaller guest. This compound could theoretically function as a guest molecule. Its pyridine ring can participate in π-π stacking interactions with aromatic hosts, while the amino group is a hydrogen bond donor and the ether oxygens and pyridine nitrogen are hydrogen bond acceptors. These features would allow it to bind within the cavities of macrocyclic hosts like cyclodextrins, calixarenes, or pillararenes. bldpharm.combldpharm.comresearchgate.netnih.gov The nature of the ethoxyethoxy chain could influence solubility and the kinetics of binding.
Self-Assembly of Ordered Structures
The ability of molecules to spontaneously organize into larger, ordered structures is a cornerstone of modern materials science. The functional groups on this compound provide the necessary tools for self-assembly. The primary amine and pyridine nitrogen can engage in a variety of hydrogen bonding motifs (e.g., N-H···N, N-H···O). These directional interactions, coupled with potential π-stacking of the pyridine rings, could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks in the solid state. The flexible ether side chain would likely play a significant role in dictating the packing arrangement of the molecules.
In Analytical Chemistry Method Development
There is no documented use of this compound in the development of analytical methods. However, its structure lends itself to hypothetical roles in this field.
As a Model Compound for Derivatization Studies in Trace Analysis
Derivatization is a common strategy in analytical chemistry to improve the chromatographic behavior or detectability of an analyte. Primary amines are a frequent target for such reactions. This compound could serve as a useful, non-volatile model compound for the development and optimization of new derivatization reagents for primary amines. Its well-defined structure would allow for straightforward characterization of the reaction products by techniques such as mass spectrometry and NMR, aiding in the validation of new analytical methods.
Development of Fluorescent Probes via Derivatization (Excluding Biological Applications)
Although not intrinsically fluorescent, this compound could be a building block for creating fluorescent probes for non-biological applications. The primary amine group provides a convenient handle for chemical modification, allowing for the attachment of a fluorophore. The aminopyridine moiety could then be designed to interact with a specific analyte. This interaction could lead to a change in the fluorescence signal (e.g., enhancement, quenching, or a wavelength shift), enabling the detection and quantification of the target analyte. For instance, the aminopyridine head group could be tailored to bind to a specific metal ion or a small organic molecule, with the binding event being transduced into an optical signal by the appended fluorophore.
Future Research Directions and Unexplored Avenues
Investigation of Novel Synthetic Routes with Enhanced Efficiency
The development of efficient and scalable synthetic methods for producing 2-(2-ethoxyethoxy)pyridin-3-amine is a crucial first step for enabling broader research. While standard methods for synthesizing substituted pyridines exist, future work could focus on optimizing these for this specific target, as well as exploring entirely new synthetic paradigms.
Established multi-component reactions, such as the Hantzsch or Guareschi-Thorpe syntheses, could be adapted for this molecule. nih.gov However, these often require harsh conditions and can lead to mixtures of products. A key area of future research would be the development of milder, more selective catalytic systems. For instance, metal-free, organocatalyzed formal (3+3) cycloaddition reactions have shown promise for the synthesis of other substituted pyridin-3-amines and could be a fruitful avenue to explore. acs.org
Furthermore, late-stage functionalization of a pre-formed pyridine (B92270) ring presents another attractive strategy. Research into direct C-H amination or etherification of appropriately substituted pyridine precursors could offer a more convergent and atom-economical approach. The development of palladium-catalyzed cross-coupling reactions, which have been successful in constructing flexible heteroatom-linked diarylpyridines, could be adapted for the introduction of the 2-(2-ethoxyethoxy) group. arkat-usa.org
A comparative analysis of potential synthetic routes is presented in the table below, highlighting areas for future optimization.
| Synthetic Approach | Potential Advantages | Areas for Future Research & Optimization |
| Multi-component Reactions | Readily available starting materials. | Improving regioselectivity; Milder reaction conditions; Exploring catalytic variants. |
| Formal (3+3) Cycloaddition | High efficiency and functional group tolerance. | Adaptation to include the ethoxyethoxy substituent; Scale-up feasibility studies. acs.org |
| Late-Stage Functionalization | Convergent synthesis; Atom economy. | Development of selective C-H activation methods; Catalyst optimization for the specific substrate. researchgate.netresearchgate.net |
Exploration of Unexpected Reactivity Patterns
Future studies should investigate the regioselectivity of electrophilic aromatic substitution. While pyridine typically undergoes electrophilic substitution at the 3-position under forcing conditions, the electronic influence of the existing substituents in this compound could alter this preference. nih.gov
Furthermore, the potential for intramolecular reactions should be explored. The flexible ethoxyethoxy chain could, under certain conditions, interact with the pyridine ring or the amino group, potentially leading to novel cyclization products. The reactivity of the amine group itself, for instance in diazotization reactions followed by nucleophilic substitution, could also be explored to generate a diverse range of derivatives.
Design and Synthesis of Advanced Materials Incorporating the Scaffold
The pyridine scaffold is a privileged structure in materials science, finding application in polymers, organic light-emitting diodes (OLEDs), and as ligands for metal complexes. mdpi.com The unique combination of a flexible ether side chain and a coordinating aminopyridine unit in this compound makes it a promising building block for novel materials.
The pyridine nitrogen and the exocyclic amino group can act as coordination sites for metal ions, suggesting its potential use in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The ethoxyethoxy chain could influence the porosity and guest-binding properties of such materials.
Additionally, the incorporation of this molecule as a monomer into polymers could lead to materials with interesting thermal or solution properties. The flexible ether chain could impart solubility and processability, while the pyridine unit could be used for post-polymerization modification or to introduce specific electronic properties.
Detailed Studies of Solution-Phase Behavior and Aggregation
The presence of both a hydrophilic ether chain and a hydrogen-bonding aminopyridine group suggests that this compound may exhibit interesting solution-phase behavior, including self-assembly and aggregation.
Future research should employ techniques such as nuclear magnetic resonance (NMR) spectroscopy, dynamic light scattering (DLS), and small-angle X-ray scattering (SAXS) to probe the aggregation behavior of this molecule in various solvents. Understanding how factors like concentration, temperature, and solvent polarity affect self-assembly could pave the way for its use in areas such as drug delivery or as a template for nanomaterial synthesis. The ability of pyridine-functionalized nanoparticles to interact via hydrogen bonding has been shown to be crucial for their dispersion and properties in liquid crystal composites, a principle that could be extended to this molecule. rsc.org
Application in Niche Academic Research Fields (e.g., Mechanochemistry)
Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing field that offers potential for solvent-free and highly efficient transformations. nih.gov The application of mechanochemical methods to the synthesis and functionalization of pyridines is an emerging area of interest. organic-chemistry.org
Future research could explore the mechanochemical synthesis of this compound, potentially leading to a more environmentally friendly and efficient process. Furthermore, the response of this molecule to mechanical stress could be investigated. The flexible ether chain might act as a mechanophore, a group that can be selectively activated by mechanical force, leading to novel chemical transformations. For instance, mechanochemical approaches have been used for the functionalization of nanoparticles with pyridine-containing ligands, highlighting the potential for solid-state modification of materials incorporating this scaffold. rsc.org
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(2-Ethoxyethoxy)pyridin-3-amine?
Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Microwave-assisted synthesis (e.g., substituting halogens with ethoxyethoxy groups on pyridin-3-amine scaffolds under controlled conditions) .
- Stepwise oligoether chain introduction : Ethoxylation of pyridine derivatives using sodium bis(2-(2-ethoxyethoxy)ethyl)phosphate (NaDEEP) as a precursor, followed by amine functionalization .
Q. Key Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Halogen substitution | 2-Halopyridin-3-amine, NaOEt, microwave (150°C, 30 min) | 65-75% | |
| Oligoether coupling | NaDEEP, THF, 60°C, 12 h | 80% |
Q. How is the molecular structure of this compound validated?
Answer: A combination of spectroscopic and crystallographic methods is used:
Q. What are the primary research applications of this compound?
Answer:
- Electrolyte design : As a component in sodium-ion battery electrolytes due to its oligoether chains enhancing ionic conductivity (e.g., solvation dynamics in NaDEEP/TEOP systems) .
- Pharmaceutical intermediates : Structural analogs (e.g., imidazo[1,2-a]pyridin-3-amine derivatives) are explored for kinase inhibition .
Advanced Research Questions
Q. How can researchers optimize the purity of this compound for electrochemical studies?
Answer:
Q. How do computational models aid in understanding the compound’s solvation behavior?
Answer:
Q. Computational Parameters Table
| Method | Software | Key Output | Reference |
|---|---|---|---|
| MD | GROMACS | Na solvation shells | |
| DFT | Gaussian | HOMO-LUMO (ΔE = 4.2 eV) |
Q. How should researchers address discrepancies in spectroscopic data across studies?
Answer:
Q. What strategies improve the compound’s stability in long-term storage?
Answer:
- Light-sensitive degradation : Store in amber vials at –20°C; monitor via periodic FT-IR for carbonyl formation (indicative of oxidation) .
- Inert atmosphere handling : Use Schlenk lines for synthesis and purification to minimize O/HO exposure .
Data Contradiction Analysis
Q. Why do different studies report varying ionic conductivities for electrolytes containing this compound?
Answer:
Q. How can researchers reconcile conflicting crystallographic data on ethoxyethoxy chain conformations?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
